An In-depth Technical Guide to 9H-Thioxanthene, 2-bromo-
An In-depth Technical Guide to 9H-Thioxanthene, 2-bromo-
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed examination of 9H-Thioxanthene, 2-bromo-, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the core 9H-Thioxanthene structure is foundational, the most extensively studied and commercially available derivative is its ketone analogue, 2-bromo-9H-thioxanthen-9-one . This document will primarily focus on the structure, properties, synthesis, and potential applications of this ketone derivative, as it represents the vast majority of available scientific data.
Thioxanthenes are a class of sulfur-containing heterocyclic compounds that are structurally related to xanthenes and phenothiazines. They have garnered considerable attention for their diverse biological activities, including antipsychotic, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 2-position of the thioxanthene scaffold can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.
This guide aims to be a comprehensive resource, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex chemical and biological processes to support ongoing research and development efforts.
Chemical Structure and Properties
The core structure of 2-bromo-9H-thioxanthen-9-one consists of a tricyclic system where a central thiopyran ring is fused to two benzene rings, with a carbonyl group at position 9 and a bromine atom at position 2.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-9H-thioxanthen-9-one is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₇BrOS | [1] |
| Molecular Weight | 291.16 g/mol | [1] |
| CAS Number | 20077-10-5 | [1] |
| Appearance | White to orange to green powder/crystal | [2] |
| Melting Point | 166 °C | [3] |
| Purity | ≥95% | [2] |
| InChI Key | XOYDXFFMXDJBQU-UHFFFAOYSA-N | [1] |
Synthesis of 2-bromo-9H-thioxanthen-9-one
General Experimental Protocol: Bromination of a Thioxanthenone Precursor
This protocol is adapted from the synthesis of 2-Bromo-7-isopropyl-9H-thioxanthen-9-one and can be modified for the synthesis of the title compound.[4]
Materials:
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9H-thioxanthen-9-one
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Bromine (Br₂)
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Zinc chloride (ZnCl₂)
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Dichloromethane (CH₂Cl₂)
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Sodium thiosulfate solution (aqueous)
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Sodium bicarbonate solution (aqueous)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask, dissolve 9H-thioxanthen-9-one in dichloromethane at 0 °C.
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Add a catalytic amount of zinc chloride to the solution.
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Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.
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Separate the organic layer and wash it sequentially with sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-9H-thioxanthen-9-one.
Synthesis Workflow:
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 2-bromo-9H-thioxanthen-9-one. While a complete, published dataset for the title compound is not available, the following represents expected and reported data for closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The bromine substituent will influence the chemical shifts and coupling constants of the adjacent protons.
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¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift (typically δ 180-190 ppm). The remaining aromatic carbons will appear in the range of δ 120-140 ppm. The carbon atom attached to the bromine will experience a characteristic shift. PubChem provides access to a predicted ¹³C NMR spectrum.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 2-bromo-9H-thioxanthen-9-one is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO and Br.
Applications in Research and Development
2-bromo-9H-thioxanthen-9-one serves as a versatile building block in organic synthesis and has potential applications in various fields.
Organic Synthesis
It is a key intermediate in the synthesis of more complex thioxanthene derivatives. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, leading to the generation of libraries of compounds for drug discovery and materials science.[5]
Photochemical Applications
Thioxanthenone derivatives are known photosensitizers. The presence of the bromine atom can enhance intersystem crossing, making 2-bromo-9H-thioxanthen-9-one a potential candidate for applications in photodynamic therapy, photoinitiators for polymerization, and in the development of light-sensitive materials.
Biological Activity and Potential Therapeutic Applications
While specific biological data for 2-bromo-9H-thioxanthen-9-one is limited, the broader class of thioxanthene derivatives has shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous studies have reported the cytotoxic and anticancer activities of thioxanthene derivatives against various cancer cell lines.[6] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Enzyme Inhibition
Thioxanthenes have been investigated as inhibitors of various enzymes. Their planar, aromatic structure allows them to interact with the active sites of enzymes, potentially through competitive or non-competitive inhibition. This makes them attractive scaffolds for the design of novel enzyme inhibitors for therapeutic purposes.
Generalized Mechanism of Enzyme Inhibition:
Conclusion
2-bromo-9H-thioxanthen-9-one is a valuable heterocyclic compound with significant potential in both synthetic chemistry and pharmacology. Its utility as a versatile synthetic intermediate allows for the creation of a wide array of novel molecules. While further research is required to fully elucidate the specific biological activities and mechanisms of action of this particular derivative, the broader thioxanthene class continues to be a promising source of new therapeutic agents, particularly in the fields of oncology and enzyme inhibition. This guide provides a foundational understanding of the core aspects of 2-bromo-9H-thioxanthen-9-one to facilitate and inspire future research endeavors.
References
- 1. 2-Bromo-10-thiaxanthenone | C13H7BrOS | CID 318101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-bromo-9H-thioxanthen-9-one | CAS#:20077-10-5 | Chemsrc [chemsrc.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
